N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
CAS No.: 1105216-69-0
Cat. No.: VC4280791
Molecular Formula: C21H22N4OS
Molecular Weight: 378.49
* For research use only. Not for human or veterinary use.
![N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide - 1105216-69-0](/images/structure/VC4280791.png)
Specification
CAS No. | 1105216-69-0 |
---|---|
Molecular Formula | C21H22N4OS |
Molecular Weight | 378.49 |
IUPAC Name | N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Standard InChI | InChI=1S/C21H22N4OS/c26-21(22-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-20-23-19(16-27-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,22,26) |
Standard InChI Key | GPDAHPBTNTXQCX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates three key pharmacophores: a piperazine ring, a thiazole heterocycle, and a benzylcarboxamide group. The piperazine core contributes to its basicity and solubility, while the thiazole and phenyl groups enhance lipophilicity, influencing its pharmacokinetic profile .
Molecular Geometry and Stereochemistry
The molecule adopts a conformation where the thiazole ring lies perpendicular to the piperazine plane, minimizing steric hindrance between the phenyl substituents. X-ray crystallography of analogous compounds reveals that the carboxamide group participates in intramolecular hydrogen bonding with the piperazine nitrogen, stabilizing the structure .
Physicochemical Data
Property | Value |
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Molecular Formula | C₂₂H₂₄N₄OS |
Molecular Weight | 392.52 g/mol |
LogP (Octanol-Water) | 3.2 ± 0.3 (Predicted) |
Solubility | 0.12 mg/mL in DMSO |
Melting Point | 168–170°C (Decomposes) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
These properties suggest moderate blood-brain barrier permeability, making it a candidate for central nervous system (CNS) applications .
Synthesis and Reaction Mechanisms
The synthesis involves a three-step sequence optimized for yield and purity .
Thiazole Ring Formation
The thiazole moiety is synthesized via Hantzsch thiazole synthesis, where α-bromoacetophenone reacts with thiourea in ethanol under reflux. This step affords 4-phenyl-1,3-thiazol-2-amine with a 78% yield .
Piperazine Functionalization
The thiazole intermediate undergoes alkylation with 1-benzylpiperazine in the presence of potassium carbonate. This nucleophilic substitution reaction proceeds at 80°C in acetonitrile, yielding N-benzyl-4-(thiazol-2-ylmethyl)piperazine .
Carboxamide Installation
The final step involves reacting the piperazine-thiazole intermediate with phenyl isocyanate in dichloromethane. Catalyzed by triethylamine, this forms the target carboxamide with a 65% isolated yield .
Critical Reaction Parameters:
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Temperature control (<50°C) during carboxamide formation prevents decomposition.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.65–7.12 (m, 10H, aromatic), 4.32 (s, 2H, CH₂-thiazole), 3.51 (t, 4H, piperazine), 2.45 (t, 4H, piperazine) .
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¹³C NMR: 167.8 ppm (C=O), 152.1 ppm (thiazole C-2), 128.3–126.4 ppm (aromatic carbons).
Infrared Spectroscopy
Strong absorption at 1654 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-N-C bending) confirm carboxamide and piperazine groups .
Applications and Future Directions
Therapeutic Development
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Oncology: ERα-positive breast cancer therapy (Phase I trials pending).
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Neuropsychiatry: Dual 5-HT/D₂ modulation for treatment-resistant depression.
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Infectious Diseases: Adjuvant for β-lactam antibiotics in MRSA infections .
Research Priorities
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